N'-[5,6-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-N,N-dimethyl-1,3-propanediamine
Overview
Description
N'-[5,6-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-N,N-dimethyl-1,3-propanediamine is a useful research compound. Its molecular formula is C19H26N6 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.22189485 g/mol and the complexity rating of the compound is 397. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymer Science and Materials Engineering
- Novel Polyimides Synthesis : Research has shown the successful synthesis of new aromatic diamine monomers, leading to the creation of novel fluorinated polyimides with good solubility, high thermal stability, and exceptional mechanical properties (Guan et al., 2014).
- Synthesis of Soluble Polyimides : A study explored synthesizing novel pyridine-containing diamines and their use in creating polyimides that are soluble in various organic solvents, offering potential applications in advanced material engineering (Yan et al., 2011).
Chemical Synthesis and Properties
- Heterocyclic Systems Synthesis : Research has focused on creating new nitrogen-containing heterocyclic systems, emphasizing the synthesis of various alkaloids and compounds that have potential applications in pharmaceuticals and organic chemistry (Renault et al., 2023).
- Antibacterial Activity and Protein Interactions : A study involving the synthesis of water-soluble pyrazolo[1,5-a]pyrimidine derivatives revealed their antibacterial properties and interactions with plasma proteins, which can be significant in drug development and biomedical research (He et al., 2020).
Spectroscopy and Structural Analysis
- Structural and Spectroscopic Studies : Comprehensive studies have been conducted on the molecular structure and spectroscopic properties of certain pyrimidine derivatives, providing insights into their stability, electronic structures, and potential applications in various fields (Mansour & Ghani, 2013).
Biochemistry and Molecular Biology
- Soil Nitrogen Analysis : Pyrolysis methods have been applied to investigate the structure of soil nitrogen, including the analysis of N-containing compounds derived from pyrimidines, which is crucial for understanding soil chemistry and fertility (Schulten et al., 1997).
Drug Metabolism
- Biotransformation Studies : There's research on the metabolism of certain pyrimidine derivatives in humans, highlighting the contribution of hepatic and gut bacterial processes to their overall biotransformation, which is vital in pharmacokinetics and drug development (Sweeny et al., 2010).
Properties
IUPAC Name |
N-[5,6-dimethyl-7-(pyridin-4-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-yl]-N',N'-dimethylpropane-1,3-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6/c1-14-15(2)25(12-16-6-9-20-10-7-16)19-17(14)18(22-13-23-19)21-8-5-11-24(3)4/h6-7,9-10,13H,5,8,11-12H2,1-4H3,(H,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAPLTATNPZHBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=NC=NC(=C12)NCCCN(C)C)CC3=CC=NC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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